Cas no 57573-46-3 ((2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol)

57573-46-3 structure
商品名:(2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
(2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol 化学的及び物理的性質
名前と識別子
-
- Ac1l3qrn
- 3-Benzyl-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
- AZEPINO(4,5-b)INDOLE, 3-BENZYL-1,2,3,4,5,6-HEXAHYDRO-
- BRN 0961146
- Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-benzyl-
- 3-Benzyl-1,2,3,4,5,6-hexahydro-azepino<
- 4,5-b>
- indol
- 5-23-07-00377 (Beilstein Handbook Reference)
- 3-benzyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole
- LS-22915
- 3-benzyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
- 3-Benzyl-1,2,3,4,5,6-hexahydro-azepino(4,5-b)indole
- AC1L2N9N
- CTK2H9984
- 3-Benzyl-1,2,3,4,5,6-hexahydroazepino<
- 3-Benzyl-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol; AZEPINO(4,5-b)INDOLE, 3-BENZYL-1,2,3,4,5,6-HEXAHYDRO-; BRN 0961146; Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-benzyl-; 3-Benzyl-1,2,3,4,5,6-hexahydro-azepino< 4,5-b> indol; 5-23-07-00377 (Beilstein Handbook Reference); 3-benzyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole; LS-22915; 3-benzyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole; 3-Benzyl-1,2,3,4
- Einecs 260-817-5
- 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(phenylmethyl)-, (2α,6α,11R*)- (9CI)
- (2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
-
- インチ: 1S/C21H25NO/c1-15-20-12-17-8-9-18(23)13-19(17)21(15,2)10-11-22(20)14-16-6-4-3-5-7-16/h3-9,13,15,20,23H,10-12,14H2,1-2H3/t15?,20-,21-/m0/s1
- InChIKey: RPMPAQXGZYLEST-LBTAZEDMSA-N
- ほほえんだ: OC1C=CC2=C(C=1)[C@@]1(C)CCN(CC3C=CC=CC=3)[C@@H](C2)C1C
計算された属性
- せいみつぶんしりょう: 307.193614
- どういたいしつりょう: 307.193614
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 418
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 23.5
じっけんとくせい
- 密度みつど: 1.125
- ふってん: 442.1°C at 760 mmHg
- フラッシュポイント: 211°C
- 屈折率: 1.606
- 酸性度係数(pKa): 10.11±0.60(Predicted)
(2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol 関連文献
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
57573-46-3 ((2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol) 関連製品
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
